

# Application Notes for Gpr183-IN-2 in Tuberculosis Infection Models

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## Compound of Interest

Compound Name: *Gpr183-IN-2*

Cat. No.: *B15606613*

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## Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune response to *Mycobacterium tuberculosis* (Mtb). [1][2] It is a receptor for oxysterols, most potently activated by 7 $\alpha$ ,25-dihydroxycholesterol (7 $\alpha$ ,25-OHC). [1] The GPR183 signaling pathway is involved in guiding the migration of various immune cells, including lymphocytes, dendritic cells, and macrophages, to secondary lymphoid organs. [1] Emerging evidence highlights the significance of the GPR183/oxysterol axis in the pathogenesis of tuberculosis. Modulation of this pathway has been shown to impact intracellular mycobacterial growth, host immune cell recruitment, and cytokine production, making GPR183 a promising target for host-directed therapies against tuberculosis. [1][3] **Gpr183-IN-2** is a potent and selective inhibitor of GPR183, offering a valuable tool to investigate the therapeutic potential of targeting this pathway in tuberculosis infection models.

## Gpr183-IN-2: A Potent Inhibitor of the GPR183 Signaling Pathway

**Gpr183-IN-2** is a small molecule inhibitor of GPR183. It has been characterized to effectively block the downstream signaling of the receptor.

Chemical Properties (where available):

Property	Value	Reference
CAS Number	2924064-10-6	[4]
IC50	39.45 nM (in Ca <sup>2+</sup> mobilization assay)	[4]

## Mechanism of Action in Tuberculosis

In the context of tuberculosis, the GPR183 signaling pathway is implicated in the host's immune response. Activation of GPR183 by its ligand 7 $\alpha$ ,25-OHC can influence the migration of macrophages and other immune cells to the site of infection.[3] Studies have shown that GPR183 activation can paradoxically lead to a reduction in intracellular mycobacterial growth, an effect associated with reduced IFN- $\beta$  and IL-10 expression and enhanced autophagy.[1][5] Conversely, inhibition of GPR183 with an antagonist has been shown to repress both early Mtb infection and intracellular survival in macrophages.[6] Therefore, **Gpr183-IN-2**, as a potent inhibitor, is expected to modulate the host immune response to Mtb infection by interfering with immune cell trafficking and potentially altering the intracellular environment for the mycobacteria.

## Applications in Tuberculosis Research

**Gpr183-IN-2** can be utilized in various in vitro and in vivo models to investigate the role of the GPR183 signaling pathway in tuberculosis and to evaluate its potential as a host-directed therapeutic agent.

- In Vitro Models:
  - Macrophage Infection Models: Assess the effect of **Gpr183-IN-2** on intracellular Mtb growth in primary human or murine macrophages, or in macrophage-like cell lines (e.g., THP-1, RAW264.7).
  - Immune Cell Migration Assays: Investigate the impact of **Gpr183-IN-2** on the migration of immune cells (macrophages, dendritic cells, lymphocytes) towards chemoattractants like 7 $\alpha$ ,25-OHC.

- Cytokine Production Analysis: Determine the effect of **Gpr183-IN-2** on the production of key cytokines (e.g., IFN- $\beta$ , TNF- $\alpha$ , IL-10, IL-6, IL-1 $\beta$ ) by Mtb-infected immune cells.
- Autophagy Studies: Examine the influence of **Gpr183-IN-2** on autophagy induction in Mtb-infected macrophages.
- In Vivo Models:
  - Murine Tuberculosis Models: Evaluate the in vivo efficacy of **Gpr183-IN-2** in mouse models of tuberculosis (e.g., C57BL/6 or BALB/c mice infected with aerosolized Mtb). Key endpoints would include bacterial burden in the lungs and spleen, lung pathology, and immune cell infiltration.
  - Pharmacokinetic and Pharmacodynamic Studies: Determine the pharmacokinetic profile of **Gpr183-IN-2** and its pharmacodynamic effects on GPR183 signaling and immune responses in vivo.

## Quantitative Data Summary

The following tables summarize quantitative data from studies using GPR183 agonists and antagonists in the context of mycobacterial infection. This data can serve as a reference for designing experiments with **Gpr183-IN-2**.

Table 1: Effect of GPR183 Modulation on Intracellular Mycobacterial Growth

Compound	Cell Type	Mycobacterial Strain	Concentration	Effect on CFU	Reference
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	M. bovis BCG	100 nM	~50% reduction in growth at 48h	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	M. tuberculosis H37Rv	100 nM	~50% reduction in growth at 48h	<a href="#">[1]</a>
GSK682753 (Antagonist)	Primary Human Monocytes	M. bovis BCG / M. tuberculosis H37Rv	10 $\mu$ M	Abrogated the effect of 7 $\alpha$ ,25-OHC	<a href="#">[1]</a>
NIBR189 (Antagonist)	RAW264.7 Macrophages	M. tuberculosis H37Rv	25 nM	Decreased intracellular CFU	<a href="#">[6]</a>
GPR183 Knockdown (siRNA)	RAW264.7 Macrophages	M. tuberculosis H37Rv	N/A	Decreased intracellular CFU	<a href="#">[6]</a>

Table 2: Effect of GPR183 Modulation on Cytokine Production in Mtb-Infected Cells

Compound	Cell Type	Cytokine	Concentration	Effect	Reference
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	IFNB1 (mRNA)	100 nM	Significant reduction	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	IL10 (mRNA)	100 nM	Significant reduction	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	TNF (mRNA)	100 nM	No significant change	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	IFN- $\beta$ (protein)	100 nM	Significant reduction	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	IL-10 (protein)	100 nM	Significant reduction	<a href="#">[1]</a>
7 $\alpha$ ,25-OHC (Agonist)	Primary Human Monocytes	TNF- $\alpha$ (protein)	100 nM	No significant change	<a href="#">[1]</a>
GSK682753 (Antagonist)	Primary Human Monocytes	IFNB1, IL10, TNF	10 $\mu$ M	Abrogated the effect of 7 $\alpha$ ,25-OHC	<a href="#">[1]</a>
NIBR189 (Antagonist)	C57BL/6J Mice (IAV infection)	IL-6, TNF, IFN $\beta$ (protein)	7.6 mg/kg (oral, twice daily)	Significantly lower concentrations at 7 dpi	<a href="#">[3]</a>
NIBR189 (Antagonist)	C57BL/6J Mice (SARS-CoV-2 infection)	Tnf, Il10, Ifng (mRNA)	Not specified	Reduced expression at 2 dpi	<a href="#">[3]</a>

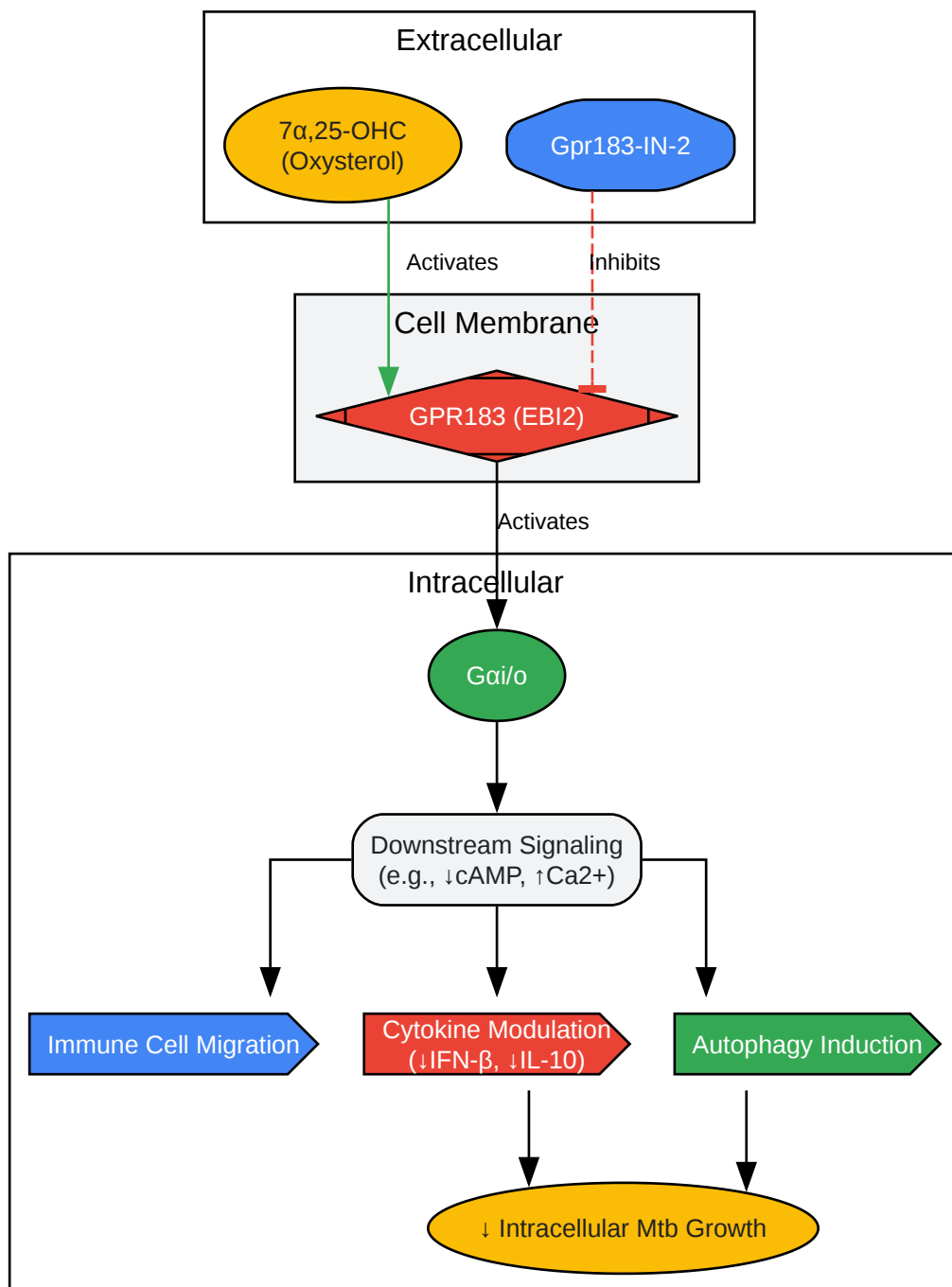
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NIBR189 (Antagonist)	C57BL/6J Mice (SARS-CoV-2 infection)	Tnf, Il1b, Il6 (mRNA)	Not specified	Reduced expression at 5 dpi	<a href="#">[3]</a>
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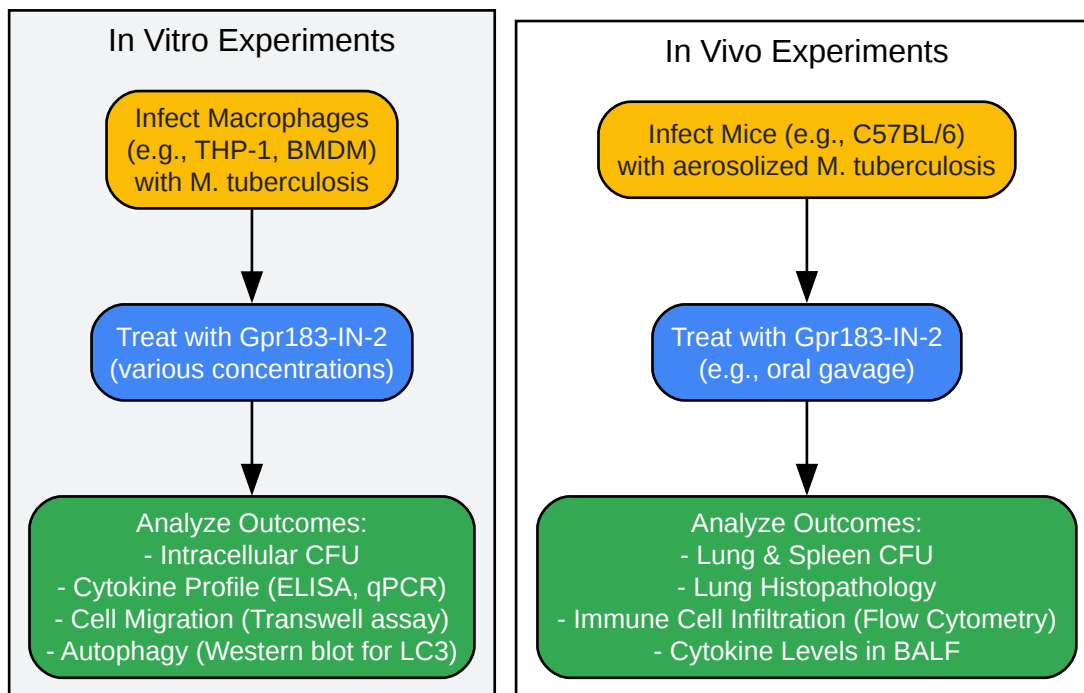
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## Visualizations

## GPR183 Signaling in Tuberculosis



## Experimental Workflow for Gpr183-IN-2 in a Tuberculosis Model



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